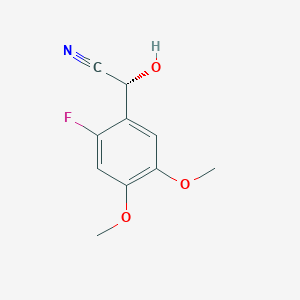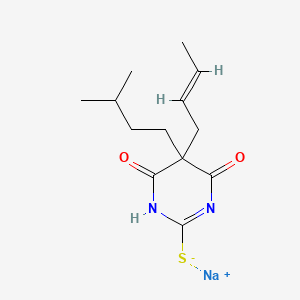
5-(2-Butenyl)-5-isopentyl-2-thiobarbituric acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Butenyl)-5-isopentyl-2-thiobarbituric acid sodium salt is a synthetic compound that belongs to the class of thiobarbiturates Thiobarbiturates are known for their diverse applications in medicinal chemistry, particularly as anesthetics and anticonvulsants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Butenyl)-5-isopentyl-2-thiobarbituric acid sodium salt typically involves the condensation of thiourea with diethyl malonate, followed by alkylation with 2-butenyl bromide and isopentyl bromide. The reaction is carried out under basic conditions, often using sodium ethoxide as a base. The final product is obtained by neutralizing the reaction mixture with sodium hydroxide, resulting in the sodium salt form of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-(2-Butenyl)-5-isopentyl-2-thiobarbituric acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiocarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiobarbiturates depending on the nucleophile used.
Scientific Research Applications
5-(2-Butenyl)-5-isopentyl-2-thiobarbituric acid sodium salt has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex thiobarbiturates and related compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticonvulsant and anesthetic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Butenyl)-5-isopentyl-2-thiobarbituric acid sodium salt involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. The compound enhances the inhibitory effects of GABA, leading to its anticonvulsant and anesthetic properties. The thiocarbonyl group plays a crucial role in binding to the receptor sites, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Thiopental: Another thiobarbiturate with similar anesthetic properties.
Pentobarbital: A barbiturate with sedative and hypnotic effects.
Phenobarbital: Known for its anticonvulsant properties.
Uniqueness
5-(2-Butenyl)-5-isopentyl-2-thiobarbituric acid sodium salt is unique due to its specific structural modifications, which enhance its chemical stability and biological activity. The presence of the 2-butenyl and isopentyl groups distinguishes it from other thiobarbiturates, potentially offering improved pharmacokinetic properties and reduced side effects.
Properties
CAS No. |
67050-03-7 |
|---|---|
Molecular Formula |
C13H19N2NaO2S |
Molecular Weight |
290.36 g/mol |
IUPAC Name |
sodium;5-[(E)-but-2-enyl]-5-(3-methylbutyl)-4,6-dioxo-1H-pyrimidine-2-thiolate |
InChI |
InChI=1S/C13H20N2O2S.Na/c1-4-5-7-13(8-6-9(2)3)10(16)14-12(18)15-11(13)17;/h4-5,9H,6-8H2,1-3H3,(H2,14,15,16,17,18);/q;+1/p-1/b5-4+; |
InChI Key |
IGCDULKVVKRDQH-FXRZFVDSSA-M |
Isomeric SMILES |
C/C=C/CC1(C(=O)NC(=NC1=O)[S-])CCC(C)C.[Na+] |
Canonical SMILES |
CC=CCC1(C(=O)NC(=NC1=O)[S-])CCC(C)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


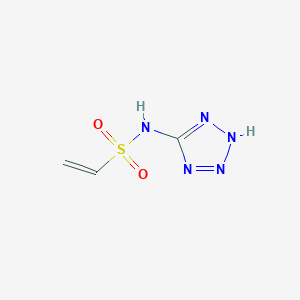
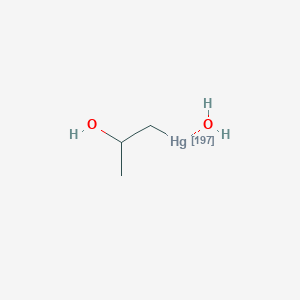
![1H-Pyrrolo[2,3-B]pyridine, 3-(methoxymethyl)-1-[tris(1-methylethyl)silyl]-](/img/structure/B13808537.png)
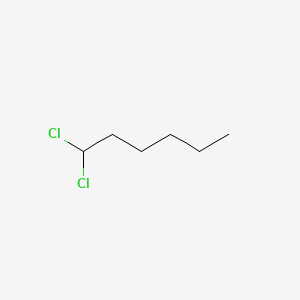
![2-[(2E)-2-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-3,4-dihydronaphthalen-1-ylidene]propanedinitrile](/img/structure/B13808551.png)
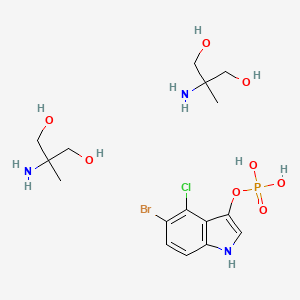
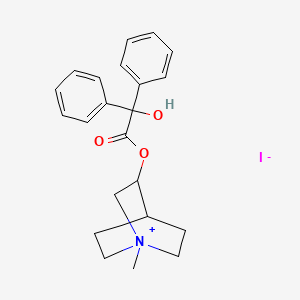
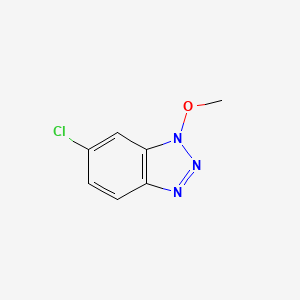
![4-Chloro-3-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808597.png)
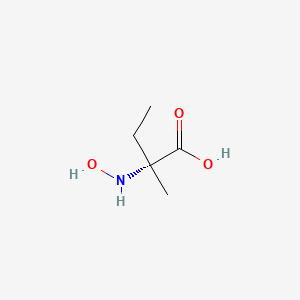

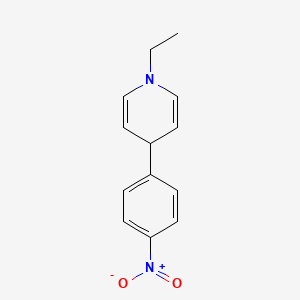
![2-Chloro-5-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808612.png)
